molecular formula C28H26N4O3 B2679111 N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189910-39-1

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2679111
CAS No.: 1189910-39-1
M. Wt: 466.541
InChI Key: NINCASOPXFRGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a substituted acetamide moiety. The 4-methoxybenzyl group at position 3 and the 3,4-dimethylphenyl group on the acetamide nitrogen distinguish it from related compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-18-8-11-21(14-19(18)2)30-25(33)16-32-24-7-5-4-6-23(24)26-27(32)28(34)31(17-29-26)15-20-9-12-22(35-3)13-10-20/h4-14,17H,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINCASOPXFRGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the 3,4-dimethylphenyl and 4-methoxybenzyl groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in various organic reactions.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for diseases where pyrimido[5,4-b]indole derivatives have shown efficacy.

    Industry: In the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The pyrimido[5,4-b]indole scaffold is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimido[5,4-b]indole 3-(4-methoxybenzyl), N-(3,4-dimethylphenyl) ~484.5 Enhanced lipophilicity from methoxy and dimethyl groups; potential for π-π stacking and hydrophobic interactions .
Pyrimido[5,4-b]indole 3-benzyl, N-(4-phenylbutan-2-yl) ~498.6 Bulkier 4-phenylbutan-2-yl group may reduce solubility but improve target selectivity.
Pyrimido[5,4-b]indole 3-(3-methoxyphenyl), 2-sulfanylacetamide ~520.6 Sulfur substitution introduces polarity and potential thiol-mediated interactions.
Pyrimido[4,5-d]pyrimidine 1-methyl-7-((6-methylpyridin-3-yl)amino) ~678.7 Bicyclic pyrimidine core with extended planar structure; likely altered DNA/RNA binding vs. indole-fused analogs.

Key Observations :

  • Sulfur-containing analogs () exhibit higher polar surface areas, which may improve aqueous solubility but reduce membrane permeability .
Substituent Impact on Physicochemical Properties
  • Lipophilicity : The 3,4-dimethylphenyl group on the target compound increases logP (estimated ~3.8) relative to ’s N-(4-phenylbutan-2-yl) group (logP ~4.2). This balance may optimize blood-brain barrier penetration .
  • Solubility : Methoxy groups (target compound, ) enhance water solubility compared to purely hydrophobic substituents (e.g., benzyl in ) .
  • Crystallinity : Fluorinated analogs (e.g., ’s 8-fluoro derivative) demonstrate improved crystallinity, suggesting higher thermal stability and ease of formulation .

Biological Activity

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with significant potential in pharmacology. Its unique structural features suggest various biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H26N4O3C_{28}H_{26}N_{4}O_{3}, with a molecular weight of 466.5 g/mol. The structure includes a pyrimidine ring fused with an indole moiety, which is known for its biological significance.

PropertyValue
Molecular FormulaC28H26N4O3
Molecular Weight466.5 g/mol
CAS Number1189910-39-1

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antiviral Activity : Compounds with similar structures have shown promise as antiviral agents. For instance, heterocycles often inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in viral entry and replication .
  • Anticancer Properties : The indole and pyrimidine components are known to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have indicated that derivatives of pyrimidine can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

In Vitro Studies

Recent studies have evaluated the compound's biological activity through various in vitro assays:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines.
  • Antiviral Assays : Preliminary antiviral screening showed that the compound could inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The EC50 values were reported to be around 15 µM for HSV, suggesting potential as an antiviral agent .

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal investigated the effects of similar pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis via caspase activation pathways .
  • Antiviral Efficacy : Another research effort focused on the antiviral properties of heterocyclic compounds. It was found that compounds structurally related to this compound inhibited viral replication effectively in vitro, with mechanisms involving interference with viral RNA synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.